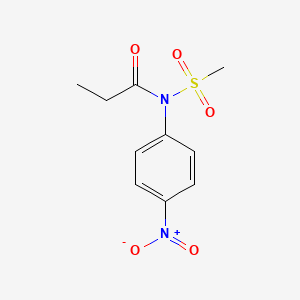
N-(Methanesulfonyl)-N-(4-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide backbone with a methylsulfonyl group and a 4-nitrophenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- typically involves the reaction of propanamide with methylsulfonyl chloride and 4-nitroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Various nucleophiles in the presence of a base
Major Products Formed
Reduction: 4-aminophenyl derivative
Substitution: Derivatives with different functional groups replacing the methylsulfonyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanamide, N-(methylsulfonyl)-N-(phenyl)-
- Propanamide, N-(methylsulfonyl)-N-(3-nitrophenyl)-
- Propanamide, N-(ethylsulfonyl)-N-(4-nitrophenyl)-
Uniqueness
Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61068-36-8 |
|---|---|
Molekularformel |
C10H12N2O5S |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
N-methylsulfonyl-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H12N2O5S/c1-3-10(13)11(18(2,16)17)8-4-6-9(7-5-8)12(14)15/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
KVWWRQHSNNVKCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


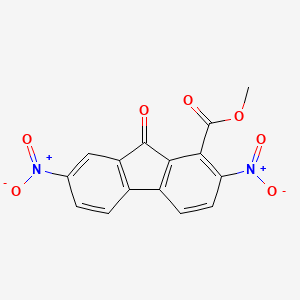
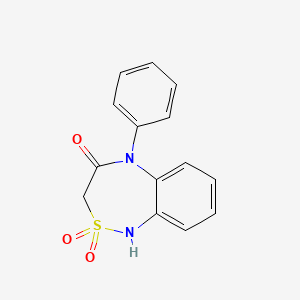
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)
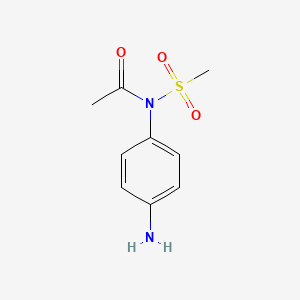
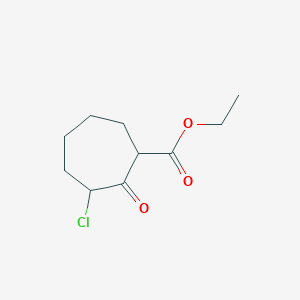
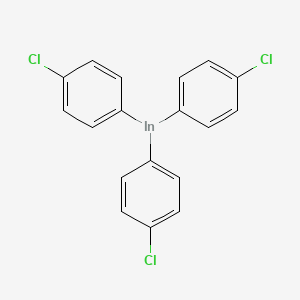
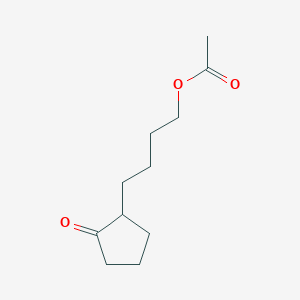

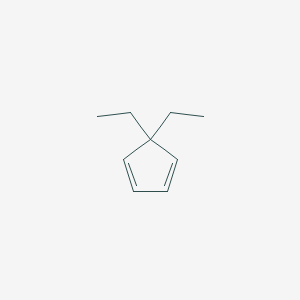
![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)
![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)
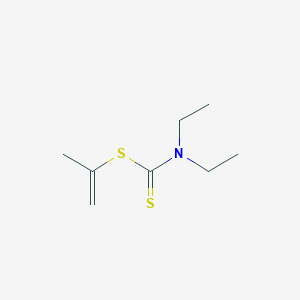
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)
![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)
